tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Description
Chemical Structure and Properties The compound tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate (CAS: 1170943-40-4) features a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1,2,4-oxadiazole ring linked to a 4-methylphenyl moiety. Its molecular formula is C₁₉H₂₆N₄O₄ (MW = 374.44 g/mol) . The 4-methylphenyl substituent provides moderate lipophilicity, balancing membrane permeability and metabolic stability .
Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between brominated intermediates and tert-butyl piperazine-1-carboxylate .
Oxadiazole Formation: Cyclization of amidoximes with carboxylic acid derivatives under thermal or acidic conditions .
Purification: Flash chromatography (e.g., EtOAc/petroleum ether gradients) yields purified products with moderate efficiencies (47–61% yields) .
Properties
IUPAC Name |
tert-butyl 4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-14-5-7-15(8-6-14)17-20-16(26-21-17)13-22-9-11-23(12-10-22)18(24)25-19(2,3)4/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCTONXZBNSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure:
Generation of Nitrile Oxide Intermediate:
Nitrile oxides are generated in situ from aldoximes or oximes through oxidation, often using reagents like chloramine-T or hypochlorite under mild conditions.Cycloaddition with Amidoximes:
The nitrile oxide reacts with amidoximes or acyl hydrazides to form the 1,2,4-oxadiazole ring via 1,3-dipolar cycloaddition. This step is typically performed in polar aprotic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures (~25–50°C).Introduction of the 4-Methylphenyl Group:
The aromatic substitution is achieved either via pre-functionalized amidoximes bearing the 4-methylphenyl group or through subsequent aromatic substitution on the oxadiazole ring.Coupling with Piperazine Derivative:
The resulting oxadiazole intermediate is then reacted with a piperazine derivative bearing a suitable leaving group (e.g., halide or activated ester). The carbamate functionality is introduced by reacting the piperazine nitrogen with tert-butyl chloroformate or similar carbamoylating agents.
Reaction Conditions:
| Parameter | Conditions | Reference/Notes |
|---|---|---|
| Solvent | DMF or DMSO | High polarity favors cycloaddition |
| Temperature | 25–50°C | Mild, room temperature or slight heating |
| Reagents | Nitrile oxides, amidoximes, carbamoyl chlorides | For heterocycle formation and carbamate linkage |
| Catalyst | None typically required | Sometimes catalytic amounts of base (e.g., DIPEA) |
Purification:
- Crude product filtered and purified via column chromatography or recrystallization.
- Yields typically range from 70–90% depending on substituents and reaction optimization.
Amidoxime-Based Cyclization with Carboxylic Acid Derivatives
An alternative approach involves the direct cyclization of amidoximes with activated carboxylic acids or esters, often under dehydrating conditions, to form the oxadiazole ring.
Methodology:
Preparation of Amidoximes:
Synthesized from nitriles or via oxidation of corresponding hydrazides.Activation of Carboxylic Acid:
Using coupling reagents such as EDC, DCC, or CDI to form reactive intermediates.Cyclization to Oxadiazole:
The amidoxime reacts with the activated carboxylic acid or ester in the presence of a dehydrating agent (e.g., phosphoryl chloride or polyphosphoric acid) at elevated temperatures (~80–120°C).Coupling with Piperazine:
The oxadiazole intermediate is then coupled with tert-butyl protected piperazine derivatives, followed by deprotection and carbamate formation.
Reaction Conditions:
| Parameter | Conditions | Reference/Notes |
|---|---|---|
| Solvent | Toluene or pyridine | Facilitates dehydration |
| Temperature | 80–120°C | Elevated for cyclization |
| Reagents | EDC, DCC, CDI | For activation of carboxylic acids |
| Dehydrating Agent | PCl₅, PCl₃, or P2O5 | To promote ring closure |
Catalytic Cycloaddition Using Transition Metals
Transition metal catalysis, such as copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry), has been employed to synthesize triazole-linked oxadiazole derivatives.
Procedure:
Preparation of Azides and Alkynes:
Aromatic azides bearing the 4-methylphenyl group are prepared via diazotization and azidation.Click Reaction:
The azide reacts with a terminal alkyne under copper catalysis in a mixture of tert-butanol and water, producing a 1,2,3-triazole intermediate.Conversion to Oxadiazole:
The triazole intermediate undergoes oxidative rearrangement or further heterocyclization to form the oxadiazole ring, often facilitated by oxidants like iodine or DDQ.Final Functionalization:
The piperazine core is attached via nucleophilic substitution, followed by carbamate formation with tert-butyl chloroformate.
Reaction Conditions:
| Parameter | Conditions | Reference/Notes |
|---|---|---|
| Solvent | tert-Butanol/water mixture | Compatible with click chemistry |
| Catalyst | CuI or CuSO₄ with sodium ascorbate | Standard click conditions |
| Temperature | Room temperature | Mild, ambient conditions |
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Typical Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| One-pot cycloaddition + carbamate | Nitrile oxides, amidoximes, tert-butyl chloroformate | 25–50°C, polar aprotic solvent | 70–90% | High efficiency, straightforward | Requires careful control of nitrile oxide generation |
| Amidoxime-carboxylic acid cyclization | Amidoximes, activated carboxylic acids, dehydrating agents | 80–120°C, toluene or pyridine | 60–85% | Good for diverse substitutions | Harsh conditions, purification challenges |
| Transition metal catalysis (click) | Azides, alkynes, copper catalyst | Room temperature, aqueous/organic mixture | 75–95% | Mild, high regioselectivity | Requires pre-synthesis of azides and alkynes |
Notes on Optimization and Scale-Up
- Reaction Monitoring: TLC and NMR are essential for tracking heterocycle formation and carbamate coupling.
- Purification Strategies: Recrystallization, chromatography, and filtration are employed based on product polarity and impurities.
- Yield Improvement: Use of excess reagents, optimized solvents, and controlled temperatures enhances yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include amines or alcohols.
Substitution: Products vary widely depending on the nucleophile used, leading to a range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells, making tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate a candidate for further investigation in cancer therapy .
b. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar piperazine and oxadiazole functionalities have been reported to exhibit antibacterial and antifungal activities. This opens avenues for developing new antimicrobial agents based on this compound .
Material Science
a. Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers. Research into polymer composites incorporating oxadiazole derivatives has shown improved performance characteristics, such as increased strength and resistance to degradation .
b. Photonic Applications
The incorporation of oxadiazole derivatives into photonic materials has been explored due to their luminescent properties. Compounds like this compound could be integrated into light-emitting devices or sensors, capitalizing on their ability to emit light under specific conditions .
Biological Research
a. Neuropharmacology
Piperazine derivatives are known for their neuroactive properties, which could be beneficial in the development of drugs targeting neurological disorders. The structure of this compound suggests it may interact with neurotransmitter systems, warranting studies into its effects on neuronal activity and potential therapeutic uses for conditions such as anxiety or depression .
b. Structure-Activity Relationship Studies
The compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at understanding how modifications to the chemical structure influence biological activity. This can lead to the design of more effective therapeutic agents by optimizing the pharmacological properties through systematic alterations .
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate involves its interaction with biological targets through the oxadiazole and piperazine moieties. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues differ in the substituents on the oxadiazole ring and piperazine backbone, influencing physicochemical and biological properties:
Key Research Findings
Stability : The 4-methylphenyl group confers superior metabolic stability compared to triazole or ester-containing analogues .
Synthetic Challenges: Low yields in phenoxyphenyl derivatives highlight the need for optimized coupling protocols .
Biological Activity
tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate (CAS No. 1169982-16-4) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N4O3
- Molecular Weight : 358.43 g/mol
- Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl group and an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results showed that certain derivatives demonstrated significant activity against leukemia and breast cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
| tert-butyl derivative | CEM-13 | <1 |
These compounds induced apoptosis through the activation of caspase pathways, suggesting that they may serve as potential therapeutic agents in cancer treatment .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological activities. The compound has been studied for its potential antidepressant and anxiolytic effects.
Behavioral Studies
In behavioral tests conducted on mice, the compound exhibited significant anxiolytic-like effects, as evidenced by increased time spent in the center of an open field test (OFT). The findings suggest that these effects may be mediated through serotonergic pathways:
| Test | Result |
|---|---|
| Open Field Test (OFT) | Increased center time |
| Elevated Plus Maze (EPM) | Reduced anxiety-like behavior |
| Forced Swim Test (FST) | Decreased immobility time |
These results indicate that the compound may have therapeutic potential in treating anxiety and depression .
Antimicrobial Activity
The biological activity of oxadiazole derivatives extends to antimicrobial properties. Some studies have suggested that modifications to the oxadiazole structure can enhance antibacterial efficacy.
Antimicrobial Efficacy
Research has shown that certain derivatives exhibit significant antimicrobial activity against various pathogens:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 28 | Staphylococcus aureus | 16 |
| 29 | Escherichia coli | 8 |
These findings highlight the potential of oxadiazole derivatives as novel antimicrobial agents .
The biological activities of this compound are thought to involve several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Serotonergic Modulation : It influences serotonin receptors, contributing to its antidepressant and anxiolytic effects.
- Antimicrobial Action : The structural features allow for interactions with microbial membranes or essential enzymes.
Q & A
Q. What are the established synthetic pathways for this compound, and what reaction conditions are typically employed?
The synthesis involves multi-step reactions, often starting with oxadiazole ring formation followed by piperazine coupling. Key methods include:
- Nucleophilic substitution : Reacting tert-butyl piperazine derivatives with halogenated oxadiazole precursors in polar aprotic solvents (e.g., DMF) at 110°C with K₂CO₃ as a base, yielding 80–89% .
- Suzuki-Miyaura cross-coupling : Introducing aryl groups via palladium catalysis (e.g., Pd(dppf)Cl₂) in toluene/water at 100°C, achieving 43% yield .
Methodological Tip : Optimize catalyst loading (0.1–0.3 eq Pd) and base selection (K₂CO₃ vs. Na₂CO₃) to improve yields.
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify tert-butyl protons (δ 1.46 ppm, singlet) and piperazine CH₂ signals (δ 3.0–3.8 ppm) .
- LCMS/HRMS : Confirm molecular ion ([M+H]⁺ = 385.2) and purity (>95%) .
- X-ray crystallography : Resolve molecular conformation (e.g., piperazine chair structure with oxadiazole torsion angle = 15.2°) .
- FT-IR : Detect carbonyl (C=O, 1680–1720 cm⁻¹) and oxadiazole (C=N, 1600 cm⁻¹) groups .
Validation Protocol : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .
Advanced Research Questions
Q. How can researchers address contradictory yields reported for similar piperazine derivatives?
Discrepancies often arise from:
- Catalyst purity : Use freshly opened Pd catalysts to prevent oxidation .
- Oxygen sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) .
- Substrate ratios : Maintain a 1:1.2 molar ratio of piperazine to aryl halide .
- Workup procedures : Employ gradient silica gel chromatography (hexane:EtOAc 8:1 → 4:1) for optimal separation .
Validation Strategy :
Q. What strategies enable functionalization of the piperazine ring while retaining the tert-butyl carbamate group?
The Boc group provides orthogonal protection. Functionalization approaches include:
- Nucleophilic substitution : React Boc-piperazine with alkyl/aryl halides in DMF using NaH (60–80% yields) .
- Reductive amination : Condense aldehydes with the secondary amine (after Boc deprotection) using NaBH₃CN (pH 7, 50% yields) .
- Cross-coupling : Perform Buchwald-Hartwig amination with aryl bromides (Pd₂(dba)₃, Xantphos, 100°C, 12h) .
Critical Considerations :
- Avoid strong acids/bases to prevent Boc cleavage.
- Confirm functionalization via ¹H NMR integration of new proton signals .
Q. How can X-ray crystallography aid in understanding the compound’s reactivity?
Crystallographic data reveal:
- Molecular conformation : Piperazine adopts a chair conformation, with the oxadiazole ring oriented at a 15.2° torsion angle relative to the piperazine plane .
- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.8–3.2 Å) influence crystal packing and solubility .
Applications :
- Predict steric hindrance for substitution reactions.
- Guide co-crystal engineering to enhance solubility .
Data Contradiction Analysis Example
Issue : Method A (79% yield) vs. Method B (60% yield) for a related derivative .
Resolution :
Parameter Comparison :
- Method A: Aqueous THF, room temperature.
- Method B: Ethyl acetate/HCl, leading to partial Boc cleavage.
Root Cause : Acidic conditions in Method B degrade the Boc group.
Solution : Use neutral pH conditions for acid-sensitive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
